Clopyralid-potassium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

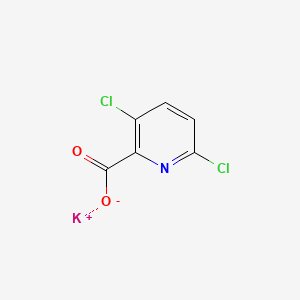

Clopyralid-potassium is a selective herbicide used primarily for the control of broad-leaved weeds in various settings, including turf, ornamental lawns, non-cropped areas, and some food crops . It is a synthetic compound belonging to the pyridine herbicide group and is known for its systemic action, being absorbed through the leaves and roots of plants . This compound is moderately persistent in the environment and has a high potential to leach into groundwater due to its physico-chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Clopyralid-potassium is synthesized from 3,6-dichloropyridine-2-carboxylic acid (clopyralid) by neutralizing it with potassium hydroxide. The reaction typically occurs in an aqueous medium, where clopyralid is dissolved in water and then reacted with potassium hydroxide to form the potassium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar neutralization reactions. The process includes the purification of the final product to ensure high purity and the removal of any impurities that may affect its efficacy as a herbicide .

Análisis De Reacciones Químicas

Types of Reactions

Clopyralid-potassium undergoes several types of chemical reactions, including:

Substitution Reactions: Involving the replacement of chlorine atoms with other substituents.

Oxidation and Reduction Reactions: Though less common, these reactions can alter the oxidation state of the compound.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.

Oxidation Reactions: May involve oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of clopyralid with different functional groups replacing the chlorine atoms .

Aplicaciones Científicas De Investigación

Efficacy in Weed Control

Clopyralid has shown significant effectiveness against a variety of broadleaf weeds, particularly in crops like cereals and pastures. Studies indicate that it effectively controls species such as Soliva sessilis (lawn burweed), demonstrating resistance mechanisms and cross-resistance to other herbicides like dicamba and MCPA .

Table 1: Efficacy of Clopyralid on Various Weeds

| Weed Species | Resistance Level | Control Rate (g/ha) |

|---|---|---|

| Soliva sessilis | High (225-fold) | 300-4800 |

| Other Broadleaf Weeds | Moderate | 150-300 |

Ecotoxicological Risks

Clopyralid's environmental risk assessments highlight its potential ecotoxicity to non-target species. For instance, it is classified as very ecotoxic to aquatic environments and terrestrial plants . The risks associated with aerial application methods have been scrutinized due to higher spray drift potential.

Table 2: Hazard Classifications for Clopyralid

| Hazard Endpoint | Classification |

|---|---|

| Eye Irritation | 8.3A |

| Aquatic Ecotoxicity | 9.1C |

| Soil Ecotoxicity | 9.2A |

| Terrestrial Vertebrate Ecotoxicity | 9.3C |

Case Studies on Resistance Mechanisms

Research has documented cases of clopyralid resistance in specific weed populations, particularly Soliva sessilis. Studies revealed morphological differences between resistant and susceptible phenotypes, including leaf structure and growth traits . Understanding these resistance mechanisms is crucial for developing effective management strategies.

Table 3: Morphological Differences in Resistant vs. Susceptible Phenotypes

| Trait | Resistant Phenotype | Susceptible Phenotype |

|---|---|---|

| Leaf Lobes | Fewer | More |

| Leaf Area | Larger | Smaller |

| Root Dry Weight | Greater | Lesser |

Impacts on Microbial Communities

Recent studies have also explored the effects of clopyralid on microbial communities involved in soil health and denitrification processes. Clopyralid exposure was found to inhibit nitrite reductase activity initially but led to increased extracellular polymeric substance (EPS) secretion over time, enhancing microbial resilience .

Table 4: Effects of Clopyralid on Microbial Activity

| Concentration (mg/L) | Initial Nitrate Accumulation | EPS Secretion (mg/g VSS) |

|---|---|---|

| 15 | High | 75.03 |

| 60 | None after acclimation | 109.97 |

Mecanismo De Acción

Clopyralid-potassium exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It disrupts the normal growth processes of susceptible plants, leading to uncontrolled cell division and growth. At low concentrations, it induces RNA, DNA, and protein synthesis, causing disordered growth and degradation of vascular tissue. At higher concentrations, it inhibits cell division and growth, leading to plant death through the induction of ethylene biosynthesis .

Comparación Con Compuestos Similares

Clopyralid-potassium is often compared with other pyridine herbicides, such as:

Picloram: Another pyridine herbicide with similar properties but different environmental persistence and toxicity profiles.

Aminopyralid: Known for its high efficacy against a broader range of weeds but with a higher potential for environmental impact.

Uniqueness

This compound is unique in its selective action against broad-leaved weeds while being relatively safe for grasses and other non-target plants. Its moderate persistence in the environment and low mammalian toxicity make it a preferred choice for many agricultural applications .

Propiedades

Número CAS |

58509-83-4 |

|---|---|

Fórmula molecular |

C6H3Cl2KNO2 |

Peso molecular |

231.09 g/mol |

Nombre IUPAC |

potassium;3,6-dichloropyridine-2-carboxylate |

InChI |

InChI=1S/C6H3Cl2NO2.K/c7-3-1-2-4(8)9-5(3)6(10)11;/h1-2H,(H,10,11); |

Clave InChI |

BIZIQXBDRQSZQJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1Cl)C(=O)[O-])Cl.[K+] |

SMILES canónico |

C1=CC(=NC(=C1Cl)C(=O)O)Cl.[K] |

Key on ui other cas no. |

58509-83-4 |

Pictogramas |

Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.